molecular formula C6H13NO2 B2635802 3-Methoxyoxan-4-amine CAS No. 1173112-80-5

3-Methoxyoxan-4-amine

Cat. No.: B2635802
CAS No.: 1173112-80-5
M. Wt: 131.175
InChI Key: OHVYRLNUMZHWIK-UHFFFAOYSA-N
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Description

3-Methoxyoxan-4-amine is an organic compound with the molecular formula C₆H₁₃NO₂. It is a derivative of oxane, featuring a methoxy group at the third position and an amine group at the fourth position.

Scientific Research Applications

3-Methoxyoxan-4-amine has several applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Methoxyoxan-4-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyoxan-4-amine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions often include the use of methanol and a base such as sodium hydroxide to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale O-alkylation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyoxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include primary amines, nitriles, and substituted oxanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 3-Methoxyoxan-4-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    3-Methoxyoxan-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    4-Aminooxan-3-ol: Features an amine group at the fourth position and a hydroxyl group at the third position.

    3-Methoxyoxan-4-nitrile: Contains a nitrile group instead of an amine.

Uniqueness: 3-Methoxyoxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-methoxyoxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYRLNUMZHWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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